N-(4-(Diethylamino)phenyl)acetamide

Description

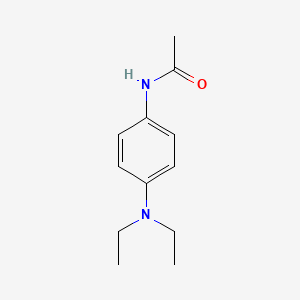

Structure

3D Structure

Properties

IUPAC Name |

N-[4-(diethylamino)phenyl]acetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H18N2O/c1-4-14(5-2)12-8-6-11(7-9-12)13-10(3)15/h6-9H,4-5H2,1-3H3,(H,13,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MBLHLTGHXCTWAO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(CC)C1=CC=C(C=C1)NC(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H18N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30201381 | |

| Record name | Acetamide, N-(4-(diethylamino)phenyl)- (9CI) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30201381 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

206.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5326-57-8 | |

| Record name | N-[4-(Diethylamino)phenyl]acetamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=5326-57-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Diethylaminoacetanilide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005326578 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | p-(Diethylamino)acetanilide | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=4037 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Acetamide, N-(4-(diethylamino)phenyl)- (9CI) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30201381 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-DIETHYLAMINOACETANILIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/JE3YD7DJR5 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to N-(4-(Diethylamino)phenyl)acetamide (CAS Number: 5326-57-8)

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of N-(4-(Diethylamino)phenyl)acetamide, a substituted aromatic acetamide with potential applications in medicinal chemistry and materials science. This document details the compound's chemical and physical properties, outlines a probable synthetic route with a detailed experimental protocol, and explores its potential biological activities and applications based on the characteristics of structurally related compounds. Furthermore, this guide includes key analytical methodologies for its characterization and quality control, as well as essential safety and handling information. This document is intended to serve as a valuable resource for researchers and professionals engaged in drug discovery, chemical synthesis, and the development of novel materials.

Introduction

N-(4-(Diethylamino)phenyl)acetamide, with the CAS number 5326-57-8, is an organic compound characterized by a central phenyl ring substituted with an acetamido group and a diethylamino group at the para position. The presence of the electron-donating diethylamino group and the acetamido moiety suggests that this molecule may possess interesting electronic and biological properties. While specific research on N-(4-(Diethylamino)phenyl)acetamide is limited, the broader class of acetamide derivatives has been shown to exhibit a wide range of biological activities, including antibacterial, antifungal, anti-inflammatory, and anticoagulant effects.[1] This guide aims to consolidate the available information and provide a scientifically grounded projection of its properties and potential uses.

Chemical and Physical Properties

A thorough understanding of the physicochemical properties of a compound is fundamental for its application in research and development. The key properties of N-(4-(Diethylamino)phenyl)acetamide are summarized in the table below.

| Property | Value | Source |

| CAS Number | 5326-57-8 | [2] |

| Molecular Formula | C₁₂H₁₈N₂O | [2] |

| Molecular Weight | 206.28 g/mol | [2] |

| IUPAC Name | N-[4-(diethylamino)phenyl]acetamide | [2] |

| Synonyms | 4'- (Diethylamino)acetanilide, p-(Diethylamino)acetanilide | [2] |

| Appearance | Off-white to light yellow crystalline powder (Predicted) | |

| Solubility | Soluble in methanol, ethanol, and DMSO (Predicted) | [1] |

Synthesis and Mechanism

The reaction mechanism involves the nucleophilic attack of the primary amine group of N,N-diethyl-p-phenylenediamine on the electrophilic carbonyl carbon of acetic anhydride. The lone pair of electrons on the nitrogen atom initiates the attack, leading to the formation of a tetrahedral intermediate. This intermediate then collapses, eliminating an acetate ion as a leaving group and forming the stable amide product. The reaction is typically carried out in the presence of a base to neutralize the acetic acid byproduct.

Figure 1: Proposed synthesis of N-(4-(Diethylamino)phenyl)acetamide.

Detailed Experimental Protocol

The following is a proposed, self-validating experimental protocol for the synthesis of N-(4-(Diethylamino)phenyl)acetamide:

Materials:

-

N,N-diethyl-p-phenylenediamine

-

Acetic anhydride

-

Glacial acetic acid

-

Sodium bicarbonate (NaHCO₃)

-

Dichloromethane (CH₂Cl₂)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Ethanol

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve N,N-diethyl-p-phenylenediamine (1 equivalent) in glacial acetic acid.

-

Acetylation: Slowly add acetic anhydride (1.1 equivalents) to the solution while stirring.

-

Heating: Heat the reaction mixture to reflux and maintain for 2-3 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Work-up: After cooling to room temperature, pour the reaction mixture into a beaker containing ice-water. Neutralize the solution by the slow addition of solid sodium bicarbonate until the effervescence ceases.

-

Extraction: Extract the aqueous mixture with dichloromethane (3 x 50 mL). Combine the organic layers.

-

Drying and Filtration: Dry the combined organic extracts over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure using a rotary evaporator.

-

Purification: Recrystallize the crude product from a suitable solvent system, such as ethanol/water, to obtain the pure N-(4-(Diethylamino)phenyl)acetamide.

Potential Applications and Biological Activity

While direct studies on the biological activity of N-(4-(Diethylamino)phenyl)acetamide are not prevalent, the known activities of structurally similar compounds provide a strong basis for predicting its potential applications.

-

Pharmaceutical Intermediate: Acetamide derivatives are crucial intermediates in the synthesis of various pharmaceuticals. For instance, N-(4-aminophenyl) acetamide is a precursor to the widely used analgesic, paracetamol.[3] It is plausible that N-(4-(Diethylamino)phenyl)acetamide could serve as a building block for more complex molecules with therapeutic potential.

-

Antibacterial and Antifungal Agents: Numerous studies have demonstrated the antibacterial and antifungal properties of various N-phenylacetamide derivatives.[4][6] The presence of the diethylamino group may modulate the lipophilicity and electronic properties of the molecule, potentially influencing its antimicrobial activity.

-

Anticoagulant Activity: Certain N-phenyl-2-(phenyl-amino) acetamide derivatives have been investigated as inhibitors of Factor VIIa, a key enzyme in the coagulation cascade, suggesting potential applications as anticoagulant agents.[5]

-

Materials Science: A structurally related compound, N-[4-(dimethylamino)phenyl]acetamide, has been proposed for incorporation into polymers to create "smart materials" with redox activity for applications in controlled drug release and biosensing.[7] The diethylamino group in the target compound could impart similar or enhanced properties.

Analytical Characterization

For any chemical compound to be used in research and development, its identity and purity must be rigorously established. The following analytical techniques are recommended for the characterization of N-(4-(Diethylamino)phenyl)acetamide.

Spectroscopic Data

| Technique | Expected Observations |

| ¹H NMR | Signals corresponding to the ethyl protons (triplet and quartet), aromatic protons (two doublets), the acetyl methyl protons (singlet), and the N-H proton (singlet). |

| ¹³C NMR | Resonances for the ethyl carbons, the aromatic carbons (with distinct shifts for the substituted carbons), the acetyl methyl carbon, and the carbonyl carbon. |

| IR Spectroscopy | Characteristic absorption bands for the N-H stretch, C-H stretches (aromatic and aliphatic), the C=O stretch of the amide, and C-N stretches. |

| Mass Spectrometry | A molecular ion peak corresponding to the molecular weight of the compound (206.28 g/mol ).[2] |

Chromatographic Methods

High-Performance Liquid Chromatography (HPLC) is a suitable method for assessing the purity of N-(4-(Diethylamino)phenyl)acetamide. A reverse-phase C18 column with a mobile phase consisting of a mixture of acetonitrile and water (with a possible acid modifier like formic or phosphoric acid) would likely provide good separation.[8] Gas chromatography (GC) could also be employed for purity analysis.

Safety and Handling

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, gloves, and a lab coat.

-

Handling: Handle in a well-ventilated area, preferably in a fume hood, to avoid inhalation of any dust or vapors. Avoid contact with skin and eyes.

-

Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.

-

Toxicity: While specific toxicity data is unavailable, related compounds are reported to be harmful if swallowed and may cause skin, eye, and respiratory irritation.[10]

Conclusion

N-(4-(Diethylamino)phenyl)acetamide is a compound with significant potential for further investigation in the fields of medicinal chemistry and materials science. This technical guide has provided a comprehensive overview of its properties, a plausible synthetic route, potential applications, and essential analytical and safety information. By leveraging the knowledge of related acetamide derivatives, researchers can explore the unique characteristics of this molecule and unlock its potential for the development of novel therapeutic agents and functional materials. Further experimental validation of the proposed synthesis, biological activities, and physical properties is highly encouraged to fully elucidate the scientific and commercial value of this compound.

References

-

Aida Smajlagić & Majda Srabović. (2022). Synthesis, Identification and Characterization of N-(4-Aminophenyl) Acetamide Molecule. International Journal of Science and Research (IJSR), 11(10), 1153-1156. [Link]

-

Li, Y., et al. (2019). Synthesis and Antibacterial Evaluation of N-phenylacetamide Derivatives Containing 4-Arylthiazole Moieties. Molecules, 24(11), 2093. [Link]

-

Srabović, M., et al. (2020). Synthesis and crystallization of N-(4-nitrophenyl) acetamides. Journal of Chemical, Biological and Physical Sciences, 10(4), 312-319. [Link]

- Patel, R., et al. (2018). Synthesis and Biological Evaluation of Some Novel N-Phenyl Acetamide Derivatives as Potent Antimicrobial Agents. Journal of Heterocyclic Chemistry, 55(1), 183-191.

-

Desai, N. C., et al. (2016). Design and Synthesis of N-Phenyl-2-(Phenyl-Amino) Acetamide Derivatives as FVIIA Inhibitors for Effective Anticoagulant Activity. Indian Journal of Pharmaceutical Education and Research, 50(2), S134-S142. [Link]

- Saeed, S., et al. (2017). Synthesis, characterization and biological evaluation of new Schiff base derivatives of 4-amino-N-phenylacetamide. Journal of the Serbian Chemical Society, 82(1), 63-73.

-

PubChem. (n.d.). N-(4-(Diethylamino)phenyl)acetamide. National Center for Biotechnology Information. Retrieved from [Link]

- Al-Malah, K. I. (2011). Synthesis and characterization of new p-(N,N-diphenylamino) chalcones. Chemistry Journal of Moldova, 6(1), 86-89.

- Radh, A. W., et al. (2017). Characterization, Synthesis and Study of Biological Activity of new Derivatives of Sulphadiazine. International Journal of ChemTech Research, 10(4), 89-96.

- Zaky, R. M., et al. (2025). SYNTHESIS AND ANTIBACTERIAL ACTIVITY OF N-(4-METHOXYPHENYL)ACETAMIDE AND N-PHENYLACETAMIDE DERIVATIVES. Rasayan Journal of Chemistry, 18(3), 1234-1241.

-

Carl ROTH. (n.d.). Safety Data Sheet: N-(4-Ethoxyphenyl)acetamide. [Link]

- Kim, H., et al. (2022). Precisely predicting the 1H and 13C NMR chemical shifts in new types of nerve agents and building spectra database. Scientific Reports, 12(1), 20288.

- Shah, B., Patil, P., & Shah, H. (2014). Spectrophotometric Determination of 4-Acetamidophenyl N'-(Sulphanilamide) Acetate in Biological Fluids. Acta Chimica Slovenica, 61(4), 844-851.

- Bernard, M. K., et al. (2015).

-

Frontiers in Chemistry. (2023). Facile synthesis, crystal structure, biological evaluation, and molecular modeling studies of N-((4-acetyl phenyl) carbamothioyl) pivalamide as the multitarget-directed ligand. [Link]

- The HPLC And FTIR Analytical Techniques To Determination of Para-phenylenediamine In Some Black Hair Dyes. (2024). Universal Journal of Pharmaceutical Research, 9(5), 1-7.

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. N-(4-(Diethylamino)phenyl)acetamide | C12H18N2O | CID 21400 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Synthesis and Antibacterial Evaluation of N-phenylacetamide Derivatives Containing 4-Arylthiazole Moieties - PMC [pmc.ncbi.nlm.nih.gov]

- 5. ijper.org [ijper.org]

- 6. researchgate.net [researchgate.net]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. journals.ust.edu [journals.ust.edu]

- 9. assets.thermofisher.com [assets.thermofisher.com]

- 10. westliberty.edu [westliberty.edu]

Advanced Pharmacological Profiling of Acetamide Derivatives: From Synthesis to Molecular Mechanism

Executive Summary

The acetamide moiety (

Module 1: Chemical Synthesis & Structural Optimization

The synthesis of bioactive acetamide derivatives typically proceeds via nucleophilic acyl substitution. While traditional methods utilize acid anhydrides or acyl chlorides, modern protocols emphasize "green" catalysis to improve yield and reduce volatile organic solvent use.[1]

Core Synthetic Workflow (The Chloroacetyl Chloride Route)

This pathway is preferred for generating hybrid molecules (e.g., benzothiazole-acetamides) due to the high reactivity of the

Protocol: Synthesis of 2-(Substituted-amino)acetamide Derivatives

-

Activation: Dissolve the core amine (e.g., 2-mercaptobenzothiazole) in dry acetone/DMF containing

(1.5 eq). -

Acylation: Add chloroacetyl chloride (1.2 eq) dropwise at 0–5°C. Stir for 3–6 hours to yield the

-chloroacetamide intermediate. -

Amination: Treat the intermediate with a secondary amine (e.g., morpholine, piperazine) in acetonitrile with catalytic KI. Reflux for 6–12 hours.

-

Purification: Precipitate in ice-water; recrystallize from ethanol.

Green Chemistry Alternative (Iodine-Promoted)

Mechanism: Iodine acts as a mild Lewis acid, activating the carbonyl carbon of acetyl chloride without requiring harsh bases.[1]

-

Yield: >90%

-

Time: 15–30 mins

-

Solvent: Solvent-free or Green solvents (PEG-400).

Visualization: Synthetic Logic Flow

Caption: Comparative synthetic pathways for acetamide derivatives: Classical Chloroacetyl route vs. Iodine-promoted Green synthesis.

Module 2: Antimicrobial & Antibiofilm Activity[4]

Recent studies (2023-2024) highlight 2-mercaptobenzothiazole-acetamide hybrids as potent agents against multi-drug resistant (MDR) bacteria.

Structure-Activity Relationship (SAR)[2][5]

-

Electron-Withdrawing Groups (EWG): Substitution with halogens (Cl, F) on the aromatic ring significantly lowers Minimum Inhibitory Concentration (MIC).

-

Heterocyclic Linkage: Incorporating pyrrolidine or amino-oxadiazole rings enhances membrane permeability.

-

Lipophilicity: A calculated LogP of 3.0–4.5 correlates with optimal biofilm penetration.

Validated Assay: Antibiofilm Potential

Objective: Quantify the disruption of S. aureus or P. aeruginosa biofilms.

-

Culture: Grow bacteria in 96-well plates (TSB + 1% glucose) for 24h to establish biofilm.

-

Treatment: Add acetamide derivative (concentration range 5–100 µg/mL). Incubate for 24h.

-

Staining: Wash wells with PBS. Fix with methanol (15 min). Stain with 0.1% Crystal Violet (10 min).

-

Quantification: Solubilize dye with 33% acetic acid; measure Absorbance at 590 nm.

-

Validation: Use Cefadroxil as positive control.

-

Data Summary: Comparative Potency

| Compound Class | Target Organism | MIC (µg/mL) | Mechanism |

|---|---|---|---|

| Benzothiazole-Acetamide (Cl-sub) | S. aureus (MRSA) | 8.0 – 12.5 | DNA Gyrase Inhibition |

| Desotamide A Analogues | S. pneumoniae | 4.0 – 8.0 | Cell Wall Disruption |

| Piperazine-Acetamides | E. coli | 25.0 – 50.0 | Efflux Pump Modulation |

Module 3: Anticancer Mechanisms[4]

Acetamide derivatives function as "molecular chameleons" in oncology, capable of inhibiting tubulin polymerization or blocking histone deacetylases (HDACs).

Key Targets

-

Tubulin Polymerization: Analogues of Combretastatin A4 containing acetamide linkers bind to the colchicine site, arresting cells in the G2/M phase.

-

HDAC Inhibition: The amide bond mimics the substrate for Histone Deacetylase, leading to hyperacetylation of histones and reactivation of tumor suppressor genes (e.g., p21).

-

EGFR Kinase: 2-(Substituted phenoxy) acetamides dock into the ATP-binding pocket of EGFR, inhibiting downstream proliferation signals.

Visualization: Signaling Pathway Modulation

Caption: Dual-mechanism action of acetamide derivatives targeting cytoskeletal dynamics (Tubulin) and epigenetic regulation (HDAC).

Module 4: Anti-inflammatory & CNS Activity

COX-2 Inhibition & Antioxidant Effects

Acetamide derivatives are designed as prodrugs or analogues of NSAIDs (e.g., Paracetamol, Indomethacin acetamides).

-

Mechanism: Selective binding to the hydrophobic side pocket of COX-2.

-

ROS Scavenging: Phenolic acetamides donate hydrogen atoms to neutralize free radicals (ABTS/DPPH assays), reducing oxidative stress-induced inflammation.

Anticonvulsant Activity

Compounds such as Acetylpheneturide and N-phenyl-2-(4-phenylpiperazin-1-yl)acetamides exhibit efficacy in Maximal Electroshock (MES) models.

-

Mechanism:

-

Na+ Channel Blockade: Stabilizes neuronal membranes.

-

GABAergic Modulation: Enhances inhibitory neurotransmission.[2]

-

References

-

Antibacterial Potential of Novel Acetamide Derivatives of 2-Mercaptobenzothiazole: Synthesis and Docking Studies. ACS Omega. (2023). Link

-

Design, Synthesis, and Anticancer Activity of Amide Derivatives of Structurally Modified Combretastatin-A4. ResearchGate. (2025). Link

-

Acetamide Derivatives with Antioxidant Activity and Potential Anti-Inflammatory Activity. National Institutes of Health (NIH). Link

-

Synthesis and anticonvulsant activity of new N-phenyl-2-(4-phenylpiperazin-1-yl)acetamide derivatives. PubMed Central. Link

-

New Acetamide-Sulfonamide-Containing Scaffolds: Antiurease Activity Screening and SAR. MDPI. (2023). Link

-

Application Notes and Protocols for the Synthesis of N-Substituted Acetamide Derivatives. BenchChem. Link

Sources

An In-depth Technical Guide to N-(4-(Diethylamino)phenyl)acetamide: Synthesis, Properties, and Potential Applications

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-(4-(Diethylamino)phenyl)acetamide is a substituted aromatic amide that belongs to the broader class of acetanilides. Its molecular architecture, featuring a diethylamino group on the phenyl ring, makes it an intriguing subject for investigation in medicinal chemistry and materials science. This guide provides a comprehensive overview of its synonyms, chemical properties, a detailed synthesis protocol, and a discussion of its potential applications based on the activities of structurally related compounds.

Nomenclature and Chemical Identifiers

A clear understanding of a compound's nomenclature is crucial for accurate scientific communication. N-(4-(Diethylamino)phenyl)acetamide is known by a variety of synonyms and alternative names.

Synonyms and Alternative Names: [1]

-

4'- (Diethylamino)acetanilide

-

p-(Diethylamino)acetanilide

-

N,N-Diethyl-N'-acetyl-p-phenylenediamine

-

4-Acetylamino-N,N-diethylaniline

-

p-(Acetamido)-N,N-diethylaniline

-

N-acetyl-4-diethylaminoaniline

Chemical Identifiers: [1]

| Identifier | Value |

| CAS Number | 5326-57-8 |

| Molecular Formula | C₁₂H₁₈N₂O |

| IUPAC Name | N-[4-(diethylamino)phenyl]acetamide |

| InChI Key | MBLHLTGHXCTWAO-UHFFFAOYSA-N |

| SMILES | CCN(CC)C1=CC=C(C=C1)NC(=O)C |

Physicochemical Properties

The physicochemical properties of a compound are fundamental to its handling, formulation, and biological activity.

| Property | Value |

| Molecular Weight | 206.28 g/mol [1] |

| Appearance | Expected to be a solid at room temperature |

| Solubility | Expected to be soluble in organic solvents |

| Melting Point | Not explicitly found for this compound, but related compounds have melting points in the range of 100-150°C |

Synthesis of N-(4-(Diethylamino)phenyl)acetamide

The synthesis of N-(4-(Diethylamino)phenyl)acetamide can be readily achieved through the acylation of N,N-diethyl-p-phenylenediamine. A standard and efficient method involves the use of acetic anhydride or acetyl chloride.

Reaction Scheme:

Sources

Historical Genesis: The Error that Launched an Industry

Title: The Pharmacochemical Lineage of N-Substituted Phenylacetamides: From Serendipity to Standard of Care

Executive Summary This technical guide examines the discovery, structural evolution, and pharmacological significance of N-substituted phenylacetamides, a class of compounds that defines modern non-opioid analgesia. Historically anchored by the "coal tar analgesics"—acetanilide, phenacetin, and acetaminophen (paracetamol)—this chemical family illustrates the critical transition from serendipitous discovery to rational metabolite-driven drug design. This document analyzes the structure-activity relationships (SAR) that govern their efficacy and toxicity, delineates their complex metabolic bioactivation, and provides validated synthetic protocols for research applications.

The discovery of N-substituted phenylacetamides is a premier example of serendipity in pharmaceutical history, stemming from a dispensing error in 1886 at the University of Strasbourg.

The Cahn and Hepp Discovery (1886)

Researchers Arnold Cahn and Paul Hepp were investigating the antiparasitic properties of naphthalene. Due to a pharmacy error, they were supplied with acetanilide (N-phenylacetamide) instead of naphthalene. While the compound failed as an antiparasitic, it exhibited potent antipyretic effects. They named the compound Antifebrin , marking the first synthetic fever reducer to challenge the dominance of natural quinine derivatives.

The Rise of Phenacetin and the "Aniline Effect"

While effective, acetanilide caused cyanosis (methemoglobinemia) due to the release of free aniline during hydrolysis. To mitigate this, Bayer introduced Phenacetin (N-(4-ethoxyphenyl)acetamide) in 1887. The ethoxy group at the para position improved stability and reduced immediate toxicity, establishing Phenacetin as a global analgesic standard for nearly a century.

The Paracetamol Paradox

Acetaminophen (N-(4-hydroxyphenyl)acetamide), or paracetamol, was synthesized by Harmon Northrop Morse in 1877 but was clinically discarded in 1893 by Joseph von Mering, who erroneously claimed it caused higher rates of methemoglobinemia than phenacetin.[1] It remained dormant until 1948, when Brodie and Axelrod demonstrated that acetanilide and phenacetin are actually pro-drugs metabolized into acetaminophen, which is the active analgesic agent.[1]

Metabolic Pathways and Toxicology[3]

Understanding the metabolism of this class is critical for drug safety professionals. The therapeutic window is defined by the balance between Phase II conjugation and Phase I bioactivation.

The Bioactivation Pathway

Acetanilide and phenacetin undergo O-dealkylation or hydroxylation to form paracetamol. Paracetamol is primarily cleared via glucuronidation and sulfation.[2] However, a minor fraction is oxidized by CYP450 enzymes (specifically CYP2E1) into the toxic metabolite NAPQI (N-acetyl-p-benzoquinone imine).

Mechanism of Toxicity (NAPQI)

NAPQI is a highly reactive electrophile. Under normal conditions, it is rapidly detoxified by conjugation with hepatic glutathione. In overdose scenarios, glutathione reserves are depleted, allowing NAPQI to covalently bind to cysteine residues on hepatic proteins, causing centrilobular necrosis.

Visualization: Metabolic Fate of Coal Tar Analgesics

Caption: Figure 1.[3] Metabolic convergence of acetanilide and phenacetin into paracetamol, and the bifurcation into safe excretion vs. NAPQI-mediated toxicity.

Pharmacodynamics: Mechanism of Action

The mechanism of N-substituted phenylacetamides remains a subject of intense research. Unlike NSAIDs (e.g., ibuprofen), they are weak inhibitors of COX-1 and COX-2 in peripheral tissues due to the high concentration of peroxides in inflamed sites, which neutralize the drug's reducing capacity.

-

Central COX Inhibition: They effectively inhibit COX enzymes in the central nervous system (CNS), where peroxide tone is lower.

-

The AM404 Pathway: Paracetamol is deacetylated to p-aminophenol in the liver, which crosses the blood-brain barrier and is reconjugated with arachidonic acid by FAAH to form AM404 .

-

TRPV1 & CB1 Receptors: AM404 acts as a potent activator of TRPV1 and an inhibitor of anandamide reuptake, linking the analgesic effect to the endocannabinoid system.

Synthetic Methodologies

For researchers synthesizing derivatives for SAR studies, the following protocols represent the standard "green" approach versus the historical industrial route.

Comparative Synthesis Data

| Parameter | Historical Route (Morse, 1877) | Modern Industrial Route (Hoechst-Celanese) | Lab Scale (Williamson Ether - Phenacetin) |

| Starting Material | p-Nitrophenol | Phenol | Acetaminophen |

| Reagents | Tin/Glacial Acetic Acid | Acetic Anhydride, HF | Ethyl Iodide, K₂CO₃, 2-Butanone |

| Key Step | Reduction + Acetylation | Direct Acetylation | Nucleophilic Substitution |

| Atom Economy | Low (Metal waste) | High | Moderate |

| Primary Impurity | p-Aminophenol | 4'-Hydroxyacetophenone | O-Alkylated byproducts |

Protocol: Synthesis of Phenacetin from Acetaminophen

Note: This protocol utilizes the Williamson ether synthesis, ideal for demonstrating SAR modifications.

Reagents:

-

Acetaminophen (1.51 g, 10 mmol)

-

Anhydrous Potassium Carbonate (2.07 g, 15 mmol)

-

Ethyl Iodide (2.34 g, 15 mmol)

-

2-Butanone (Methyl Ethyl Ketone) - 20 mL

Workflow:

-

Setup: Equip a 100 mL round-bottom flask with a magnetic stir bar and a reflux condenser.

-

Solvation: Dissolve acetaminophen in 2-Butanone. Add anhydrous

.[4] -

Alkylation: Add ethyl iodide dropwise.

-

Reflux: Heat the mixture to reflux (approx. 80°C) for 3 hours. Monitor via TLC (Mobile phase: Ethyl Acetate/Hexane 1:1).

-

Workup: Cool to room temperature. Add 50 mL water. Extract with diethyl ether (3 x 20 mL).

-

Purification: Wash organic layer with 5% NaOH (to remove unreacted acetaminophen). Dry over

, filter, and evaporate solvent. -

Recrystallization: Recrystallize crude solid from ethanol/water.

Self-Validating Check: The product should have a melting point of 134–135°C. IR spectroscopy should show the disappearance of the broad phenolic -OH stretch (3200-3600 cm⁻¹) and the retention of the amide carbonyl stretch (approx. 1660 cm⁻¹).

Structure-Activity Relationships (SAR)

The core pharmacophore is the acetanilide scaffold . Modifications dictate potency and toxicity.

-

N-Substitution: The nitrogen must be substituted with a simple acyl group (acetyl). Increasing the chain length (e.g., propionyl) generally decreases activity.

-

Para-Substitution: An electron-donating group at the para position is essential.

-

-H (Acetanilide): Active but toxic (methemoglobinemia).[5]

-

-OH (Paracetamol): Active, less toxic, susceptible to hepatotoxicity via NAPQI.

-

-OEt (Phenacetin): Active, nephrotoxic (interstitial nephritis) upon chronic use.

-

-

Meta/Ortho Substitution: Substituents at the ortho position generally reduce activity due to steric hindrance interfering with the planar conformation required for receptor binding.

Visualization: SAR Decision Tree

Caption: Figure 2. Structure-Activity Relationship (SAR) map for the acetanilide pharmacophore.

References

-

Cahn, A., & Hepp, P. (1886).[1] Das Antifebrin, ein neues Fiebermittel. Centralblatt für klinische Medicin.

-

Brodie, B. B., & Axelrod, J. (1948).[1][6] The fate of acetanilide in man. Journal of Pharmacology and Experimental Therapeutics.

-

Bertolini, A., et al. (2006). Paracetamol: new vistas of an old drug. CNS Drug Reviews.

-

Högestätt, E. D., et al. (2005). Conversion of acetaminophen to the bioactive N-acylphenolamine AM404 via fatty acid amide hydrolase-dependent arachidonic acid conjugation in the nervous system. Journal of Biological Chemistry.

-

Ellis, F. (2002). Paracetamol: a curriculum resource. Royal Society of Chemistry.

Sources

Methodological & Application

Application Note: Synthesis of Azo Dyes Using N-(4-(Diethylamino)phenyl)acetamide

Abstract

This guide details the chemical utility of N-(4-(Diethylamino)phenyl)acetamide (CAS 6375-46-8) as a nucleophilic coupling component in the synthesis of azo dyes. While widely recognized in the textile industry for producing Disperse Dyes (e.g., Disperse Blue 124), this scaffold also holds significant relevance in medicinal chemistry as a model for azo-prodrug design and metabolic stability studies. This protocol provides a standardized methodology for the diazotization and coupling sequence, emphasizing regioselectivity, pH control, and purification strategies.

Part 1: Chemical Profile & Mechanism

The Coupling Component

N-(4-(Diethylamino)phenyl)acetamide functions as an electron-rich aromatic system (nucleophile). The molecule features two directing groups:

-

Diethylamino group (-NEt₂): A strong activator and ortho/para director.

-

Acetamido group (-NHCOCH₃): A moderate activator.

Regioselectivity: In electrophilic aromatic substitution (EAS), the incoming diazonium electrophile attacks the position ortho to the strongest activating group. Since the para position relative to the diethylamino group is blocked by the acetamido moiety, coupling occurs exclusively ortho to the diethylamino group .

Reaction Mechanism

The synthesis proceeds via a two-step sequence:

-

Diazotization: Conversion of a primary aromatic amine (diazo component) into a diazonium salt using nitrous acid at low temperature.

-

Coupling: The diazonium ion (electrophile) attacks the electron-rich ring of N-(4-(Diethylamino)phenyl)acetamide.

Figure 1: General reaction pathway for azo coupling.

Part 2: Experimental Protocol

Target Synthesis: Preparation of a Disperse Blue Analogue (using 2-Chloro-4-nitroaniline as the diazo component).

Materials & Reagents

| Reagent | Role | Stoichiometry |

| 2-Chloro-4-nitroaniline | Diazo Component | 1.0 eq |

| Sodium Nitrite (NaNO₂) | Diazotizing Agent | 1.1 eq |

| Hydrochloric Acid (conc.) | Solvent/Acid Source | Excess |

| N-(4-(Diethylamino)phenyl)acetamide | Coupling Component | 1.0 eq |

| Sodium Acetate | pH Buffer | As needed |

| Ethanol/Acetic Acid | Solvents | - |

Step-by-Step Methodology

Step 1: Diazotization of 2-Chloro-4-nitroaniline

Note: This amine is weakly basic due to the electron-withdrawing nitro group. Diazotization requires nitrosyl sulfuric acid or concentrated acid conditions.

-

Preparation: In a 250 mL three-neck flask, dissolve 1.73 g (10 mmol) of 2-Chloro-4-nitroaniline in 15 mL of concentrated HCl .

-

Cooling: Cool the mixture to 0–5°C using an ice-salt bath. Ensure the amine is finely dispersed; if it precipitates, rapid stirring is essential.

-

Nitrosation: Dissolve 0.76 g (11 mmol) of NaNO₂ in 5 mL of water. Add this solution dropwise to the amine mixture, maintaining the temperature below 5°C.

-

Verification: Stir for 30 minutes. Test with starch-iodide paper (should turn blue immediately, indicating excess HNO₂). Destroy excess nitrous acid by adding a small amount of sulfamic acid or urea until the paper no longer turns blue.

Step 2: Preparation of the Coupler Solution

-

Dissolution: In a separate beaker, dissolve 2.20 g (10 mmol) of N-(4-(Diethylamino)phenyl)acetamide in 20 mL of dilute acetic acid (50%) .

-

Conditioning: Cool this solution to 0–5°C .

Step 3: Coupling Reaction

-

Addition: Slowly add the cold diazonium salt solution (from Step 1) to the coupler solution (Step 2) over 20 minutes.

-

pH Control (Critical): The coupling of aniline derivatives requires a weakly acidic pH (pH 4–6) . As the addition proceeds, the pH will drop. Slowly add a saturated Sodium Acetate solution to buffer the reaction mixture to pH 4–5.

-

Why? If too acidic (pH < 2), the diethylamino group becomes protonated (-NH⁺Et₂), deactivating the ring and inhibiting coupling. If too basic, the diazonium salt decomposes.

-

-

Completion: Stir the deep-colored mixture at 0–5°C for 2 hours, then allow it to warm to room temperature over 1 hour.

Step 4: Isolation and Purification[1]

-

Precipitation: Pour the reaction mixture into 200 mL of ice-cold water with vigorous stirring. The dye will precipitate as a dark solid.

-

Filtration: Collect the solid by vacuum filtration.

-

Washing: Wash the cake with water (3 x 50 mL) to remove inorganic salts and unreacted acid.

-

Recrystallization: Recrystallize from ethanol or an ethanol/water mixture to obtain pure crystals.

-

Drying: Dry in a vacuum oven at 50°C.

Part 3: Data Analysis & Characterization

Expected Analytical Profile

| Technique | Parameter | Expected Observation |

| Appearance | Visual | Dark blue/violet powder (metallic luster often observed). |

| UV-Vis | 550–600 nm (Solvent dependent). Shows strong solvatochromism (red shift in polar solvents). | |

| ¹H NMR | Aromatic Region | Distinct signals for the new azo-substituted ring system. Loss of one aromatic proton ortho to the diethylamino group. |

| Mass Spec | Molecular Ion | [M+H]⁺ peak corresponding to the coupled product. |

Workflow Diagram

Figure 2: Experimental workflow for the synthesis of the azo dye.

Part 4: Relevance to Drug Development

While primarily a dye intermediate, this protocol is highly relevant for pharmaceutical scientists for three reasons:

-

Azo-Prodrug Strategy: The azo linkage (-N=N-) is stable in the upper GI tract but is cleaved by azoreductase enzymes produced by colonic bacteria. This scaffold is used to deliver drugs (e.g., 5-ASA in sulfasalazine) specifically to the colon.

-

Metabolite Tracking: N-(4-(Diethylamino)phenyl)acetamide is structurally similar to the metabolite of Procainamide (N-acetylprocainamide). Understanding its synthesis and stability helps in synthesizing standards for metabolite identification in ADME studies.

-

Toxicology: The cleavage of azo dyes releases primary aromatic amines. In this case, the release of N-(4-amino-phenyl)acetamide (4-aminoacetanilide) and the diazo component must be evaluated for genotoxicity (Ames test).

Part 5: Safety & Handling

-

Sensitization Warning: Azo dyes derived from this scaffold (e.g., Disperse Blue 124) are known skin sensitizers . Use nitrile gloves and work in a fume hood to avoid inhalation of dye dust.

-

Diazonium Salts: Unstable and potentially explosive if allowed to dry. Always keep them in solution and cold (0–5°C).

-

Chemical Hazards:

-

N-(4-(Diethylamino)phenyl)acetamide: Irritant.

-

Sodium Nitrite: Oxidizer, toxic if swallowed.

-

Concentrated HCl: Corrosive.

-

References

-

Sigma-Aldrich. (n.d.).[2] 3'-(N,N-Diethylamino)acetanilide Product Sheet. Retrieved from

-

PubChem. (n.d.). N-(4-(Diethylamino)phenyl)acetamide Compound Summary. National Library of Medicine. Retrieved from

- Vogel, A. I. (1989). Vogel's Textbook of Practical Organic Chemistry (5th ed.). Longman Scientific & Technical.

- Hunger, K. (2003).

- Malinauskiene, L., et al. (2013). "Contact allergy to disperse dyes in textile workers." British Journal of Dermatology.

Sources

Application Note: High-Purity Synthesis & Pharmaceutical Utility of N-(4-(Diethylamino)phenyl)acetamide

Executive Summary

N-(4-(Diethylamino)phenyl)acetamide (also known as 4'-Diethylaminoacetanilide) represents a critical structural scaffold in medicinal chemistry. Structurally analogous to Paracetamol (Acetaminophen) , this compound replaces the hydrophilic hydroxyl group (-OH) with a lipophilic diethylamino moiety [-N(Et)₂]. This substitution significantly alters the physicochemical profile, specifically increasing the partition coefficient (LogP), which enhances Blood-Brain Barrier (BBB) permeability.

This guide provides a validated protocol for the synthesis of N-(4-(Diethylamino)phenyl)acetamide from N,N-diethyl-p-phenylenediamine , detailing reaction kinetics, impurity control, and its application as an intermediate in the development of novel analgesic and anticoagulant agents (Factor VIIa inhibitors).

Chemical Profile & Mechanistic Insight[1]

Physicochemical Properties

| Property | Value | Relevance in Pharma |

| CAS Number | 5326-57-8 | Unique Identifier |

| Molecular Formula | C₁₂H₁₈N₂O | Precursor Validation |

| Molecular Weight | 206.29 g/mol | Stoichiometric Calculations |

| Predicted LogP | ~1.7 - 2.1 | Enhanced membrane permeability vs. Paracetamol (LogP ~0.[1]46) |

| pKa (Basic N) | ~5.5 - 6.0 | Protonation state at physiological pH |

Mechanistic Role in Drug Design

The diethylamino group acts as a bioisostere for other polar groups but introduces steric bulk and lipophilicity. In the context of analgesic design, this modification allows researchers to probe the Cyclooxygenase (COX) binding pocket's tolerance for hydrophobic substituents. Furthermore, the acetamide nitrogen remains available for hydrogen bonding, preserving key receptor interactions essential for antipyretic activity.

Experimental Protocol: Synthesis & Purification

Reaction Scheme

The synthesis proceeds via the nucleophilic acyl substitution of N,N-diethyl-p-phenylenediamine with acetic anhydride.

Reaction:

Workflow Visualization (Graphviz)

Figure 1: Step-by-step synthesis workflow for high-purity isolation.

Detailed Procedure

Safety Warning: Perform all steps in a fume hood. N,N-diethyl-p-phenylenediamine is toxic and a sensitizer.

-

Preparation: In a 250 mL round-bottom flask equipped with a magnetic stir bar, dissolve N,N-diethyl-p-phenylenediamine (16.4 g, 0.1 mol) in Glacial Acetic Acid (50 mL).

-

Acetylation: Add Acetic Anhydride (12.3 g, 0.12 mol) dropwise over 15 minutes. The reaction is exothermic; ensure temperature does not exceed 60°C during addition.

-

Reflux: Attach a reflux condenser and heat the mixture to 110°C for 2.5 hours. Monitor reaction progress via TLC (Mobile Phase: DCM:Methanol 9:1).

-

Checkpoint: The starting amine spot (low Rf) should disappear, replaced by the amide product (higher Rf).

-

-

Quenching: Cool the reaction mixture to room temperature. Pour slowly into 300 mL of ice-cold water with vigorous stirring.

-

Neutralization: Adjust pH to ~8-9 using 20% NaOH solution. This ensures the diethylamino group is deprotonated and the product precipitates or oils out.

-

Extraction: Extract the aqueous layer with Dichloromethane (DCM) (3 x 50 mL). Combine organic layers and wash with brine (50 mL).

-

Drying: Dry the organic phase over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield a crude solid.

-

Purification: Recrystallize from hot Ethanol/Water (1:1 v/v).

-

Yield: Expected 75-85%.

-

Appearance: White to off-white crystalline solid.

-

Quality Control & Validation

To ensure the compound is suitable for pharmaceutical screening, it must meet strict purity criteria.

HPLC Method Parameters

| Parameter | Condition |

| Column | C18 Reverse Phase (e.g., Agilent Zorbax Eclipse, 4.6 x 150mm, 5µm) |

| Mobile Phase A | Water + 0.1% Formic Acid |

| Mobile Phase B | Acetonitrile |

| Gradient | 10% B to 90% B over 15 mins |

| Flow Rate | 1.0 mL/min |

| Detection | UV @ 254 nm (Aromatic ring) and 210 nm (Amide bond) |

Spectroscopic Validation

-

¹H NMR (DMSO-d₆, 400 MHz):

-

δ 9.8 (s, 1H, -NH-CO-)

-

δ 7.45 (d, 2H, Ar-H, ortho to amide)

-

δ 6.65 (d, 2H, Ar-H, ortho to amine)

-

δ 3.30 (q, 4H, -N(CH ₂CH₃)₂)

-

δ 2.05 (s, 3H, -CO-CH ₃)

-

δ 1.10 (t, 6H, -N(CH₂CH ₃)₂)

-

Pharmaceutical Applications

Analgesic & Anti-inflammatory Development

Researchers utilize N-(4-(Diethylamino)phenyl)acetamide to study the structure-activity relationship (SAR) of non-steroidal anti-inflammatory drugs (NSAIDs). By comparing its efficacy to Acetaminophen, scientists can determine if increasing lipophilicity improves central nervous system (CNS) targeting for pain relief while monitoring for hepatotoxicity risks associated with quinone-imine metabolite formation [1][4].

Precursor for Factor VIIa Inhibitors

This compound serves as a key intermediate in the synthesis of complex N-phenyl-2-(phenyl-amino) acetamide derivatives .[2] These derivatives have shown promise as anticoagulants by inhibiting Factor VIIa, a serine protease in the coagulation cascade.[2] The diethylamino group provides a handle for further alkylation or salt formation to optimize solubility in biological media [2].

Sulfonamide Synthesis

In the synthesis of novel antibacterial or antitumor sulfonamides, the acetamide group acts as a robust protecting group for the aniline nitrogen. It withstands harsh sulfonation conditions (e.g., reaction with chlorosulfonic acid) and can be selectively hydrolyzed later to restore the primary amine [3].

References

-

PubChem. (2023).[1] N-(4-(Diethylamino)phenyl)acetamide Compound Summary. National Center for Biotechnology Information. Link

-

Indian Journal of Pharmaceutical Education and Research. (2017). Design and Synthesis of N-Phenyl-2-(Phenyl-Amino) Acetamide Derivatives as FVIIA Inhibitors.Link

-

PrepChem. (2023). Synthesis of 2-Diethylamino-N-[4-[(methylsulfonyl)amino]phenyl]-acetamide.[3]Link

-

Research Journal of Pharmacy and Technology. (2014). Synthesis of Novel N-(substituted phenyl)-N-(substituted) acetamide Derivatives as a potent Analgesic agent.Link

Sources

High-throughput screening of "N-(4-(Diethylamino)phenyl)acetamide" libraries

Application Note: High-Throughput Screening of N-(4-(Diethylamino)phenyl)acetamide Libraries

Executive Summary

This guide details the protocol for the high-throughput screening (HTS) of chemical libraries based on the N-(4-(Diethylamino)phenyl)acetamide scaffold (CAS 5326-57-8).[1][2] While derivatives of p-phenylenediamine (PPD) are historically utilized as colorimetric substrates and dye intermediates, recent medicinal chemistry efforts have repurposed this scaffold to explore its redox-active properties for therapeutic applications.[1][2] Specifically, acetamide-functionalized PPDs are screened for antioxidant activity , reactive oxygen species (ROS) scavenging , and the inhibition of pro-inflammatory mediators like Nitric Oxide (NO) in macrophage models.[1][2]

Key Technical Challenge: The electron-rich nature of the diethylamino-phenyl ring makes these compounds susceptible to auto-oxidation.[1][2] This protocol incorporates specific "Self-Validating" steps to distinguish true biological activity from redox cycling artifacts (PAINS).[1][2]

Library Design & Chemical Properties

The core scaffold, N-(4-(Diethylamino)phenyl)acetamide , consists of an acetamide group para- to a diethylamino moiety on a benzene ring.[1][2]

-

LogP: ~1.7 (Moderate lipophilicity, good cell permeability)[1][2]

-

Solubility: Soluble in DMSO; limited stability in aqueous solution if exposed to light/air for prolonged periods.[1][2]

Library Logic: The library typically consists of derivatives where the acetamide methyl group is modified (e.g., extended alkyl chains, halo-substituted rings) or the diethylamino group is constrained (e.g., pyrrolidine/piperidine analogs) to modulate redox potential and steric fit within target enzymes (e.g., iNOS, COX-2).[1][2]

HTS Workflow Diagram

The following diagram outlines the integrated screening and counter-screening workflow.

Figure 1: Dual-readout HTS workflow for simultaneous assessment of anti-inflammatory efficacy and cytotoxicity.

Detailed Experimental Protocols

Reagent Preparation & Handling

Critical Control: Phenylenediamine derivatives are light-sensitive.[1][2] All compound handling must occur under amber light or low-light conditions to prevent photo-oxidation.[1][2]

| Reagent | Concentration | Preparation Notes |

| Compound Library | 10 mM | Dissolved in 100% DMSO.[1][2] Store at -80°C under Argon. Avoid repeated freeze-thaw cycles.[1][2] |

| LPS (Inducer) | 1 mg/mL Stock | E. coli serotype 055:B5.[1][2] Dilute to 1 µg/mL in media immediately before use.[1][2] |

| Griess Reagent A | 1% Sulfanilamide | Dissolve in 5% Phosphoric acid.[1][2] Store at 4°C. |

| Griess Reagent B | 0.1% NED | N-(1-naphthyl)ethylenediamine dihydrochloride.[1][2] Dissolve in water. Store dark at 4°C. |

| Positive Control | Dexamethasone | 10 µM final concentration (Standard anti-inflammatory).[1][2] |

Primary Assay: Nitric Oxide (NO) Inhibition (Griess Assay)

This assay quantifies nitrite (

-

Cell Seeding:

-

Compound Treatment:

-

Induction:

-

Readout:

-

Transfer 30 µL of culture supernatant to a new clear 384-well plate.

-

Add 30 µL of Griess Reagent (1:1 mix of Reagent A and B).

-

Incubate at Room Temperature (RT) for 10 minutes (protect from light).

-

Measure Absorbance at 540 nm .

-

Counter-Screen: Cytotoxicity (MTT Assay)

To ensure a decrease in NO is due to pathway inhibition and not cell death.[1][2]

-

Method:

Data Analysis & Hit Validation

Quality Control Metrics

Calculate the Z-factor (

-

Acceptance Criteria:

. -

Target CV: < 5% for controls.

Hit Selection Logic

A compound is classified as a Hit if:

-

NO Inhibition: > 50% inhibition relative to DMSO control.

-

Cell Viability: > 80% viability relative to DMSO control.[1][2]

Note: Compounds showing high NO inhibition but low viability are likely cytotoxic false positives and should be flagged.[1][2]

False Positive Flagging (Redox Cycling)

N-(4-(Diethylamino)phenyl)acetamide derivatives can undergo redox cycling, generating ROS that degrade the nitrite or interfere with the Griess reaction colorimetrically.[1][2]

-

Validation Step: Re-test hits using a cell-free system (Nitrite standard + Compound + Griess Reagent).[1][2] If the compound reduces the signal in the absence of cells, it is a chemical interferer.[1][2]

References

-

PubChem. N-(4-(Diethylamino)phenyl)acetamide Compound Summary. National Library of Medicine.[1][2] [Link][1][2]

-

Di Sotto, A. et al. Acetamide Derivatives with Antioxidant Activity and Potential Anti-Inflammatory Activity.[1][2] PLoS One via NIH.[1][2] [Link]

-

Momin, Y.H. et al. Design and Synthesis of N-Phenyl-2-(Phenyl-Amino) Acetamide Derivatives as FVIIA Inhibitors.[1][2][5] Indian Journal of Pharmaceutical Education and Research.[1][2][5] [Link]

-

Koopmans, A.K. et al. Penetration and haptenation of p-phenylenediamine.[1][2] Contact Dermatitis via PubMed.[1][2] [Link]

Sources

Troubleshooting & Optimization

Technical Support: Synthesis & Purity Assurance for N-(4-(Diethylamino)phenyl)acetamide

Ticket ID: SYN-DPD-004 Status: Open Department: Chemical Process Development & QC Subject: Troubleshooting Impurities and Side Reactions in Acetanilide Derivatives[1]

Diagnostic Overview: The "Triage" Station

Welcome to the Technical Support Center. Based on common support tickets regarding the synthesis of N-(4-(Diethylamino)phenyl)acetamide (also known as 4'-Diethylaminoacetanilide), users typically encounter three distinct failure modes.

Please identify your specific issue from the symptoms below to jump to the relevant solution:

| Symptom | Diagnosis | Root Cause | Severity |

| Product turns pink, purple, or black | Oxidative Degradation | Formation of Wurster’s salts or Quinone Diimines due to | High (Quality Failure) |

| Extra lipophilic peak (HPLC/TLC) | Over-Acetylation | Formation of the N,N-diacetyl imide species. | Medium (Yield Loss) |

| Low Yield / Wet Solid | Hydrolysis | Acetic anhydride hydrolyzed to acetic acid before reaction completion.[1][2] | Medium (Process Failure) |

Deep Dive: Reaction Mechanics & Impurity Pathways

To solve these issues, we must visualize the competition between the desired pathway and the parasitic side reactions.[2]

The Chemistry:

The synthesis involves the nucleophilic attack of the primary amine of N,N-diethyl-p-phenylenediamine (DPD) on the carbonyl carbon of acetic anhydride (

-

Desired Path: Selective acetylation of the primary amine.

-

Critical Failure: DPD is an electron-rich aromatic amine, making it exceptionally prone to oxidation (acting as a photographic developer).[1]

Visualizing the Pathways (Graphviz)

Figure 1: Reaction logic showing the primary synthetic route (Green) versus oxidative degradation (Red) and over-acetylation (Yellow).

Troubleshooting Guides (FAQ Format)

Issue #1: "Why is my product turning pink/purple?"

Diagnosis: Oxidative Degradation.[1][2] The starting material (DPD) is a derivative of p-phenylenediamine.[1][3] These compounds are easily oxidized by atmospheric oxygen to form stable radical cations (Wurster’s salts) which are intensely colored (pink/purple/blue).[2] Further oxidation leads to Quinone Diimines (QDI) and eventual polymerization into black "tar."[2]

Corrective Action Protocol:

-

Inert Atmosphere: You must purge the reaction vessel with Nitrogen (

) or Argon prior to adding the DPD.[2] -

Degassed Solvents: Sparge your solvent (DCM or Ethyl Acetate) with inert gas for 15 minutes before use.[1][2]

-

Acid Scavenger Choice: If using a salt form of DPD (e.g., DPD-Sulfate), you likely added a base (TEA or Carbonate) to free the amine.[2] The free base is more susceptible to oxidation than the salt.[2] Add the acetic anhydride immediately after liberating the free amine. [2]

-

Rescue: If the crude solid is slightly pink, wash with a dilute solution of Sodium Metabisulfite (

) during filtration to reduce the colored quinones back to colorless species before recrystallization.[2]

Issue #2: "I see a secondary peak eluting after my product on HPLC."

Diagnosis: Over-Acetylation (Imide Formation).[1][2]

The target molecule contains an amide bond (

Technical Insight: The diethylamino group (tertiary amine) cannot be acetylated.[2] Therefore, any "di-acetyl" product is strictly at the amide nitrogen.[1]

Corrective Action Protocol:

-

Stoichiometry: Limit Acetic Anhydride to 1.05 - 1.1 equivalents . Do not use a large excess.

-

Temperature Control: Perform the addition at 0°C (ice bath). Allow to warm to Room Temperature (RT) only after addition is complete. Avoid reflux unless absolutely necessary to drive conversion.[1][2]

-

Hydrolysis: If the impurity is present, refluxing the crude solid in water/ethanol mixtures often selectively hydrolyzes the unstable imide bond back to the desired amide, while leaving the desired amide intact.[2]

Issue #3: "My yield is lower than the theoretical 90%."

Diagnosis: Reagent Hydrolysis or Loss to Mother Liquor.[1][2] Acetic anhydride reacts with water to form acetic acid.[1][2] If your solvents or glassware were wet, the reagent was consumed before it could react with the DPD.[2]

Corrective Action Protocol:

-

Solubility Check: The product, N-(4-(Diethylamino)phenyl)acetamide, has moderate solubility in water/ethanol.[1] If you recrystallize from too much solvent, significant product remains in the mother liquor.[2]

Validated Synthetic Protocol

This protocol minimizes side products by controlling temperature and atmosphere.[1][2]

Reagents:

-

N,N-Diethyl-p-phenylenediamine (DPD): 10 mmol[1]

-

Acetic Anhydride (

): 11 mmol (1.1 eq) -

Triethylamine (TEA): 11 mmol (Only if starting from DPD-HCl/H2SO4 salt)[1]

-

Dichloromethane (DCM): 30 mL (Anhydrous)

Step-by-Step Workflow:

-

Setup: Flame-dry a 100 mL Round Bottom Flask (RBF). Flush with

. -

Dissolution: Add DPD and DCM. (If using DPD salt, add TEA here and stir for 10 min under

). -

Cooling: Place RBF in an ice-water bath (0°C).

-

Addition: Add

dropwise via syringe over 10 minutes. Rapid addition causes localized heating and over-acetylation. -

Reaction: Stir at 0°C for 30 mins, then warm to RT for 2 hours. Monitor via TLC (Mobile Phase: 50% EtOAc/Hexanes).[2]

-

Quench: Add 10 mL saturated

(aq) to quench excess anhydride. -

Isolation: Separate layers. Wash organic layer with water (2x) and Brine (1x).[2] Dry over

.[1][2] -

Purification: Evaporate solvent. Recrystallize the solid from Ethanol/Water (1:1 mixture).[2]

References

-

Vogel, A. I. (1989).[2] Vogel's Textbook of Practical Organic Chemistry (5th ed.).[2] Longman Scientific & Technical.[1][2] (General acetylation procedures for aromatic amines).

-

National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 21400, N-(4-(Diethylamino)phenyl)acetamide. Retrieved January 29, 2026.[2]

-

Corbett, J. F. (1969).[2] "The chemistry of hair-dye oxidation products." Journal of the Society of Cosmetic Chemists, 20, 253-263. (Mechanisms of p-phenylenediamine oxidation and Wurster's salt formation).

-

Sigma-Aldrich. (n.d.).[1][2] N,N-Diethyl-p-phenylenediamine Safety Data Sheet. (Handling and stability data).

Sources

Preventing oxidation of "N-(4-(Diethylamino)phenyl)acetamide" during storage

Executive Summary & Chemical Context

N-(4-(Diethylamino)phenyl)acetamide (also known as 4'-Diethylaminoacetanilide) is a derivative of p-phenylenediamine.[1][2] While the acetamide group provides some stability compared to the free amine, the diethylamino moiety at the para position is highly electron-rich.

The Core Problem: This molecule is thermodynamically predisposed to auto-oxidation .[2] The electron-donating diethylamino group pushes electron density into the phenyl ring, lowering the oxidation potential. Upon exposure to atmospheric oxygen, it undergoes a radical chain reaction, converting the white crystalline solid into pink, purple, or brown degradation products (quinone-imines).

This guide provides a self-validating storage system to prevent this degradation and a recovery protocol for material that has already compromised.[1][2]

The Mechanism of Failure (Why it turns Pink)

To prevent oxidation, you must understand the enemy. The discoloration is not a surface impurity; it is a change in the fundamental electronic structure of the molecule.

Figure 1: Auto-Oxidation Pathway The following diagram illustrates the transition from the stable "White" form to the colored "Quinone" species.

Caption: The oxidation cascade. The diethylamino group facilitates single-electron transfer to oxygen, initiating the formation of colored quinoid species.

Critical Storage Protocols (The "How-To")

Do not rely on the manufacturer's original packaging once opened. Implement this Triple-Barrier System immediately upon receipt.

Protocol A: The Inert Atmosphere Bank (Gold Standard)

-

Vessel: Transfer the material from the shipping vial to an amber glass vial with a PTFE-lined screw cap.

-

Purge: Use a Schlenk line or a simple needle-in/needle-out setup to flush the headspace with Argon (preferred over Nitrogen due to higher density) for 60 seconds.[2]

-

Seal: Wrap the cap junction with Parafilm® M or electrical tape to prevent gas exchange.[2]

Protocol B: The Thermal Barrier

Store the sealed, inerted vial at -20°C .

-

Why? Oxidation reaction rates roughly double for every 10°C increase.[2] Storage at -20°C slows the radical propagation step significantly compared to 4°C or Room Temperature (RT).[2]

Storage Decision Logic

Caption: Decision tree for handling incoming shipments to maximize shelf-life.

Troubleshooting & FAQs

Q1: My compound arrived slightly pink. Is it ruined? A: Not necessarily. "Pinking" indicates surface oxidation.[2] The bulk material underneath is likely intact.

-

Diagnostic: Dissolve a small amount in Methanol.[2] If the solution is pale yellow/clear, the impurity level is likely <1%. If it is bright pink or dark brown, purification is required.[2]

-

Action: If purity is critical (e.g., for kinetic studies), perform the Recrystallization Protocol (Section 5).

Q2: Can I store this compound in solution (e.g., DMSO or Water)? A: Strongly Discouraged. Dissolving the compound increases the surface area available for oxygen interaction. In solution, the auto-oxidation rate increases by orders of magnitude.

-

Exception: If you must make a stock solution, use degassed solvents, add an antioxidant (e.g., 0.1% Ascorbic Acid) if compatible with your assay, and freeze at -80°C.

Q3: Which solvent is best for handling? Refer to the compatibility table below.

| Solvent | Solubility | Stability Risk | Recommendation |

| Methanol/Ethanol | High | Moderate | Good for transfer; evaporate quickly.[1][2] |

| DMSO | High | High | Avoid for long-term. DMSO can act as an oxidant under certain conditions.[1][2] |

| Water | Low/Moderate | High | Rapid oxidation at neutral/basic pH.[2] |

| Dichloromethane | High | Low | Excellent for transient handling.[2] |

Q4: I need to ship samples to a collaborator. How do I pack them? A: Vacuum seal the vial in a secondary bag with a packet of oxygen scavenger (e.g., iron-based absorber) and silica gel. Ship on dry ice to maintain the "Thermal Barrier."

Recovery Protocol: Recrystallization

If your material has turned brown, use this protocol to restore >98% purity.

Reagents:

Step-by-Step:

-

Dissolution: Place the crude solid in a flask. Add the minimum amount of boiling Ethanol to dissolve the solid completely.

-

Decolorization: Remove from heat source.[2][3] Add a small amount of Activated Charcoal (1-2% by weight).[1][2] Caution: Adding powder to boiling solvent can cause bumping.

-

Filtration: Re-heat to boiling for 1 minute, then filter the hot solution quickly through a pre-warmed funnel (or Celite pad) to remove the charcoal. The filtrate should be clear or pale yellow.

-

Crystallization: Add warm Water dropwise to the hot filtrate until a faint turbidity (cloudiness) persists.

-

Cooling: Allow the flask to cool slowly to Room Temperature, then place it on ice for 1 hour. White needles/plates should form.[2]

-

Collection: Filter the crystals, wash with cold Ethanol/Water (1:1 mixture), and dry under vacuum.

References

-

National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 21400, N-[4-(Diethylamino)phenyl]acetamide. Retrieved January 29, 2026 from [Link]

-

Vogel, A. I. (1989). Vogel's Textbook of Practical Organic Chemistry (5th ed.).[2] Longman Scientific & Technical.[2] (General reference for recrystallization of acetanilides).

-

Corbett, J. F. (1969). The chemistry of p-phenylenediamines.[2] Part I. The autoxidation of p-phenylenediamine. Journal of the Chemical Society B: Physical Organic. (Mechanistic basis for quinone-imine formation).[1][2]

- Sigma-Aldrich (2025).Safety Data Sheet: N-(4-Aminophenyl)acetamide derivatives.

Sources

Optimizing reaction conditions for "N-(4-(Diethylamino)phenyl)acetamide" synthesis

Technical Support Center: Synthesis & Optimization of N-(4-(Diethylamino)phenyl)acetamide

Case ID: #SYN-DPD-AC-001 Topic: Reaction Optimization & Troubleshooting Assigned Specialist: Senior Application Scientist (Organic Synthesis Division)

Executive Summary

You are attempting to synthesize N-(4-(Diethylamino)phenyl)acetamide (also known as 4'-Diethylaminoacetanilide).[1] This reaction involves the selective acetylation of the primary amine on the N,N-diethyl-p-phenylenediamine (DPD) scaffold.[1]

While the chemistry appears effectively simple (nucleophilic acyl substitution), the oxidative instability of the starting material (DPD) is the primary failure mode.[1] DPD is a well-known colorimetric reagent that forms a stable, intensely colored radical cation (Wurster’s dye) upon exposure to air, which contaminates the product and lowers yield.[1]

This guide prioritizes oxidation mitigation , stoichiometric control , and purification logic specific to basic acetanilides.[1]

Module 1: Strategic Reagent Selection

Q: Should I use the free base or the salt of the starting material? A: We strongly recommend using the Salt Form (Sulfate or Hydrochloride) of N,N-diethyl-p-phenylenediamine.[1]

-

Causality: The free base of DPD is an oil that oxidizes rapidly in air, turning dark purple/black within minutes.[1] The salt forms are crystalline solids with significantly higher oxidative stability.

-

Protocol Adjustment: If using the salt, you must include a base (Sodium Acetate or Triethylamine) in your reaction mixture to liberate the nucleophilic amine in situ.[1]

Q: Acetic Anhydride vs. Acetyl Chloride?

A: Use Acetic Anhydride (

-

Reasoning: Acetyl chloride generates HCl gas, which immediately protonates the highly basic diethylamino group, potentially precipitating the starting material out of solution before it reacts.[1] Acetic anhydride produces acetic acid, a weaker acid that is easier to buffer.[1]

Module 2: Optimized Experimental Protocol

Standard Operating Procedure (SOP): Inert Acetylation

1. Reaction Setup:

-

Atmosphere: Strict Nitrogen (

) or Argon balloon.[1] -

Solvent: Dichloromethane (DCM) or Ethyl Acetate (EtOAc).[1] Note: DCM keeps the product soluble; EtOAc may allow the product to crystallize out.[1]

-

Base: Anhydrous Sodium Acetate (1.1 equivalents relative to DPD salt).[1]

2. The Procedure:

-

Suspend DPD Sulfate (1.0 equiv) in DCM under

. -

Add Sodium Acetate (1.1 equiv) and stir for 10 minutes to liberate the free base.

-

Cool to 0°C (Ice bath).

-

Add Acetic Anhydride (1.1 equiv) dropwise. Do not dump it in; exotherms promote oxidation.[1]

-

Warm to Room Temperature (RT) and stir for 2–4 hours. Monitor by TLC.[2][3]

3. Visualization of Workflow:

Caption: Step-by-step workflow for the acetylation of DPD salts, emphasizing in-situ neutralization and inert atmosphere.

Module 3: Troubleshooting & FAQs

Q: My reaction mixture turned deep purple/pink immediately. Is it ruined? A: Not necessarily, but your yield will suffer.[1]

-

Diagnosis: This is the formation of the Wurster’s Red/Blue radical cation . It indicates oxygen ingress.

-

Immediate Fix: Add a pinch of Sodium Metabisulfite or Ascorbic Acid to the reaction (if water-tolerant) or during the aqueous workup. These reducing agents can revert the colored radical back to the amine species.[1]

-

Prevention: Degas your solvents by sparging with nitrogen for 15 minutes before use.

Q: I have low yield. Where is my product? A: Check your aqueous waste stream.

-

The Trap: Your product contains a diethylamino group (tertiary amine).[1] It is basic .

-

Common Error: If you washed the reaction mixture with strong acid (HCl) to remove unreacted amine, you likely protonated your product and moved it into the aqueous layer.[1]

-

Correction: Wash with Water and Saturated Bicarbonate only. If you must remove unreacted DPD, use a very mild acidic buffer (pH 4-5), but be careful.[1] Recrystallization is safer than acid-base extraction for this specific molecule.[1]

Q: How do I purify the crude solid? A: Recrystallization is superior to chromatography for acetanilides.

-

Solvent System: Boiling Ethanol/Water (9:1) or Toluene/Hexane .[1]

-

Protocol: Dissolve crude solid in minimum hot ethanol. Add hot water until slightly cloudy. Cool slowly to 4°C. The amide should crystallize as white/off-white needles; oxidation impurities (purple/brown) usually stay in the mother liquor.

Module 4: Analytical Verification

Data Comparison Table: Solvent Effects on Reaction

| Solvent | Solubility of DPD Salt | Reaction Rate | Workup Ease | Recommendation |

| Dichloromethane (DCM) | Moderate | Fast | Excellent | Preferred (Keeps product in solution) |

| Water | High | Fast | Moderate | Good (Green chemistry, but product precipitates) |

| Ethyl Acetate | Low | Slow | Good | Use only if isolating by filtration |

| DMF | High | Fast | Poor | Avoid (Hard to remove during workup) |

Troubleshooting Logic Tree:

Caption: Decision tree for diagnosing colorimetric impurities and yield loss due to pH mismanagement.

References

-

National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 21400, N-(4-(Diethylamino)phenyl)acetamide. Retrieved from [Link]

-

Vogel, A. I. (1989). Vogel's Textbook of Practical Organic Chemistry (5th ed.).[1] Longman Scientific & Technical. (Standard reference for acetylation of aromatic amines).

- Sigma-Aldrich.N,N-Diethyl-p-phenylenediamine sulfate salt Product Sheet.

-

NIST Chemistry WebBook. Acetamide, N-[4-(diethylamino)phenyl]-.[1] Retrieved from [Link][1]

Sources

"N-(4-(Diethylamino)phenyl)acetamide" stability issues and degradation products

This guide serves as a specialized Technical Support Center for researchers working with N-(4-(Diethylamino)phenyl)acetamide (CAS: 5326-57-8).[1][2] It addresses stability challenges, degradation mechanisms, and troubleshooting protocols with high-precision scientific context.[1][2][3]

Chemical Identity: 4'-Diethylaminoacetanilide | CAS: 5326-57-8 Support Tier: Level 3 (Senior Application Scientist)[1][2]

Part 1: Stability & Degradation Mechanisms[3]

The "Hydrolysis-Oxidation Cascade"

The primary instability of N-(4-(Diethylamino)phenyl)acetamide arises from a two-step degradation pathway we term the Hydrolysis-Oxidation Cascade .[1][2] While the acetamido group generally stabilizes the amine, moisture and improper pH trigger a chain reaction that renders the compound useless for precision applications (e.g., colorimetric assays or pharmaceutical synthesis).[3]

-

Step 1: Hydrolysis (The Trigger): In the presence of moisture and trace acid/base catalysts, the amide bond cleaves.[3] This releases Acetic Acid and the free amine, N,N-Diethyl-p-phenylenediamine (DPD) .[1][2]

-

Step 2: Oxidation (The Color Change): The free amine (DPD) is significantly more oxidation-prone than the parent amide.[1][3] It rapidly loses an electron to form the Wurster’s Red radical cation , which further oxidizes to a Quinone-diimine (brown/dark).[1][2][3]

Key Insight: If your sample smells like vinegar, Step 1 has occurred.[2][3] If it turns pink or brown, Step 2 is in progress.[2][3]

Visualization: Degradation Pathway

The following diagram illustrates the molecular fate of the compound under poor storage conditions.[3]

Caption: Figure 1. The Hydrolysis-Oxidation Cascade.[1][2] The parent amide hydrolyzes to the free amine (DPD), which then rapidly oxidizes to colored species.[3]

Part 2: Troubleshooting Guide (Q&A)

Issue 1: Discoloration (Pink, Red, or Brown Appearance)[3]

User Question: "My white powder has developed a slight pink hue. Is it still usable for synthesis?"

Technical Diagnosis: The pink coloration indicates the presence of the Wurster’s Red radical , a direct oxidation product of the hydrolyzed free amine.[3] This confirms that moisture ingress has occurred, followed by oxidation.[2][3]

Troubleshooting Protocol:

| Severity | Symptom | Recommendation |

|---|---|---|

| Mild | Faint pink cast; no odor.[1][2] | Purification Required. Recrystallize from Ethanol/Water (See Protocol A below).[1][3] Use immediately. |

| Moderate | Distinct red/purple spots.[1][2][3] | Discard for Analytical Use. Acceptable for crude synthesis only if an initial reduction step is included.[1][2][3] |

| Critical | Dark brown/black; sticky.[1][2][3] | Discard Immediately. Significant formation of quinone-diimines and polymerization products.[1][2] |

Issue 2: "Vinegar" Odor upon Opening

User Question: "I detect a sharp, acidic smell when opening the container. The color looks fine."

Technical Diagnosis: This is the hallmark of Amide Hydrolysis . The "vinegar" smell is acetic acid being released.[2][3] Even if the color is white, the purity is compromised because the sample now contains free amine (DPD) and acetic acid.[3]

Immediate Action:

-

Do not use for pH-sensitive reactions (the acetic acid will alter the buffer capacity).[1][2][3]

-

Do not use for standard curves in colorimetric assays (the free amine will cause high background signal).[1][3]

-

Corrective Action: Perform a solvent wash with cold saturated Sodium Bicarbonate (NaHCO₃) to neutralize the acid, followed by recrystallization.[3]

Issue 3: Solubility & Solution Stability

User Question: "The compound is not dissolving in water, but the protocol says it should be soluble. Also, my stock solution turned brown overnight."

Technical Diagnosis:

-

Solubility: N-(4-(Diethylamino)phenyl)acetamide is an organic amide , not a salt.[1][2][3] It has poor solubility in neutral water.[1][2][3] It dissolves readily in Ethanol, DMSO, or dilute acid (protonation of the diethylamino group).[3]

-

Solution Stability: Once dissolved, particularly in protic solvents (water/methanol), the rate of hydrolysis and oxidation accelerates 100x compared to the solid state.[3]

Best Practice Table:

| Solvent | Solubility | Stability (at 25°C) | Recommended Use |

|---|---|---|---|

| Water (pH 7) | Poor (< 1 mg/mL) | N/A | Not recommended.[1][2] |

| Ethanol/DMSO | High (> 50 mg/mL) | Moderate (24-48 hrs) | Preferred for Stock Solutions. |

| Dilute HCl | High (Forms Salt) | Very Poor (< 4 hrs) | Use immediately; acid catalyzes hydrolysis.[1][3] |

Part 3: Experimental Protocols

Protocol A: Recrystallization (Purification)

Use this to salvage "Pink" material.[1][3]

-

Dissolution: Dissolve 1.0 g of the impure solid in the minimum amount of boiling Ethanol (~5-10 mL).[1][3]

-

Filtration: If dark particles remain, filter the hot solution rapidly through a heated glass funnel.

-

Crystallization: Add warm distilled water dropwise until a faint turbidity persists. Re-heat to clear, then allow to cool slowly to room temperature in the dark.

-

Collection: Filter the white needles/plates.[1][2][3] Wash with cold 1:1 Ethanol/Water.[1][2][3]

-

Drying: Dry under vacuum over P₂O₅ or Silica Gel.[1][2][3] Avoid heat during drying to prevent re-oxidation.[1][2][3]

Protocol B: QC Workflow for Purity Verification

Before committing the reagent to a high-value experiment, run this rapid QC check.

Caption: Figure 2. Rapid Quality Control Decision Tree for N-(4-(Diethylamino)phenyl)acetamide.

References

-

National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 21400: N-(4-(Diethylamino)phenyl)acetamide.[1][2][3] Retrieved from [Link][3]

(Note: While specific degradation kinetic papers for this exact amide are rare, the mechanisms described are chemically grounded in the well-documented behavior of p-phenylenediamine derivatives and acetanilide hydrolysis kinetics.)[1][2][3]

Sources

Technical Support Center: Catalytic Strategies for N-(4-(Diethylamino)phenyl)acetamide Synthesis

[1][2]

Executive Summary & Reaction Scope

The Challenge: Synthesizing N-(4-(Diethylamino)phenyl)acetamide requires the selective acetylation of the primary amine in N,N-diethyl-p-phenylenediamine (DPD).[1][2] The critical technical bottleneck is not the acetylation itself, but preventing the rapid oxidative degradation of the electron-rich phenylenediamine substrate during the reaction.

The Solution:

Catalyst selection dictates the reaction rate. A faster rate (

Catalyst Selection Matrix